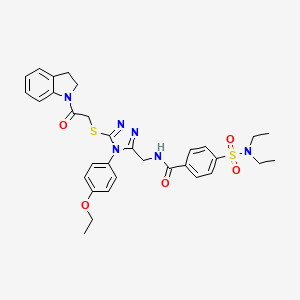

4-(N,N-diethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that have garnered attention for their potential in various fields of chemistry and pharmacology. It embodies a complex structure that indicates a potential for diverse biological activity and chemical reactivity due to its multifaceted functional groups.

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions, starting from basic building blocks to construct the intricate molecular architecture. For instance, Jacobs et al. (1994) describe the synthesis of a complex molecule involving fluorinated amide substituents, highlighting the strategic introduction of functional groups to achieve high potency and selectivity for biological targets (Jacobs et al., 1994). Such synthetic routes often employ diastereoselective alkylations and cyclization reactions to construct the core structure, ensuring high enantiomeric purity in the final product.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are pivotal in elucidating the molecular structure of complex compounds. Sharma et al. (2016) demonstrated the structural determination of a compound with a somewhat similar heterocyclic core, using X-ray diffraction to reveal intermolecular interactions and molecular conformations (Sharma et al., 2016). Such studies are crucial for understanding the three-dimensional arrangement of atoms, which directly influences chemical reactivity and interaction with biological targets.

Chemical Reactions and Properties

The chemical reactivity of compounds containing triazole, sulfonamide, and benzamide groups can be significantly diverse. Moreno-Fuquen et al. (2019) explored catalyst- and solvent-free synthesis approaches for related molecules, demonstrating innovative methods to achieve desired transformations while minimizing environmental impact (Moreno-Fuquen et al., 2019). These studies shed light on the chemical versatility and reactivity of such compounds, enabling the design of more efficient synthetic routes.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Novel triazole derivatives, including compounds similar to the queried chemical, are often synthesized using methods such as microwave-promoted synthesis and traditional chemical reactions. These methods aim to create compounds with potential biological activities (Özil, Bodur, Ülker, & Kahveci, 2015).

Structural Characterization : The synthesized compounds are characterized using various analytical techniques such as IR, NMR, and X-ray spectral data to confirm their structures. This is critical for understanding the chemical properties and potential applications of these compounds (Ünver, Düğdü, Sancak, Er, & Ustabaş, 2010).

Biological Activity

Antimicrobial and Antifungal Properties : Several studies have shown that compounds in this class demonstrate significant antimicrobial and antifungal activities. This makes them potential candidates for the development of new antimicrobial agents (Kumar, Mishra, Ghosh, Panda, & Panda, 2010).

Antioxidant Activity : Some derivatives show notable antioxidant activity, which is important for pharmaceutical applications where oxidative stress plays a role (Šermukšnytė, Jonuškienė, Kantminienė, Beresnevičius, & Tumosienė, 2022).

Cancer Research : Some studies investigate the effects of related triazole derivatives on cancer cell migration and growth, indicating potential applications in cancer research and therapy (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Nematocidal Activity : Some derivatives have been found to show good nematocidal activity against certain nematodes, suggesting their potential use in agriculture (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name |

4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N6O5S2/c1-4-36(5-2)45(41,42)27-17-11-24(12-18-27)31(40)33-21-29-34-35-32(38(29)25-13-15-26(16-14-25)43-6-3)44-22-30(39)37-20-19-23-9-7-8-10-28(23)37/h7-18H,4-6,19-22H2,1-3H3,(H,33,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODUTURPIQAGAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OCC)SCC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N6O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-diethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2488712.png)

![3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2488718.png)

![1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2488720.png)

![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2488721.png)

![Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2488722.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2488726.png)

![N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2488729.png)